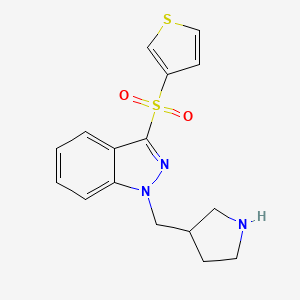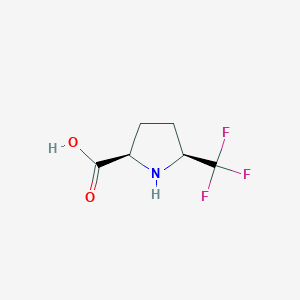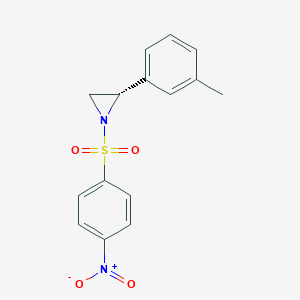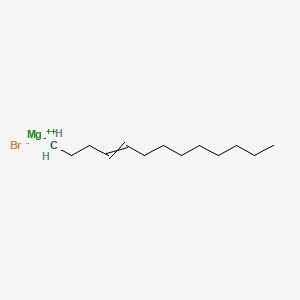
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a polyether compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of intermediates and the use of high-pressure reactors to ensure complete conversion of reactants. The final product is typically purified using techniques such as distillation or chromatography to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-ethylcarbamate
- tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-propylcarbamate
Uniqueness
tert-butyl N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)-N-methylcarbamate is unique due to its specific combination of functional groups and ether linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C18H37NO8 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H37NO8/c1-18(2,3)27-17(21)19(4)5-7-22-9-11-24-13-15-26-16-14-25-12-10-23-8-6-20/h20H,5-16H2,1-4H3 |
Clé InChI |
FDSZINOEOALBJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)

![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)

![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)


![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
![4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B12521073.png)



![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)
